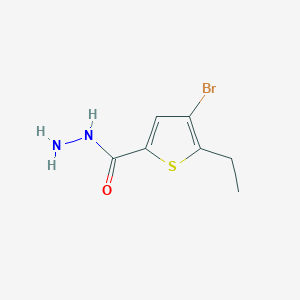

4-Bromo-5-ethylthiophene-2-carbohydrazide

Description

Contextual Significance of Thiophene (B33073) Heterocycles in Contemporary Chemical Research

Thiophene, a five-membered aromatic ring containing a sulfur atom, is a cornerstone of heterocyclic chemistry. Its unique electronic and structural properties make it a privileged scaffold in the design of a wide array of functional molecules. Thiophene and its derivatives are integral components in numerous pharmaceuticals, agrochemicals, and advanced materials. ontosight.airesearchgate.netnih.gov The structural similarity of the thiophene ring to a benzene (B151609) ring allows it to act as a bioisostere, meaning it can often substitute for a phenyl group in biologically active compounds, sometimes leading to enhanced potency or improved pharmacokinetic properties. nih.gov

In medicinal chemistry, the thiophene nucleus is found in a variety of drugs, including the antiplatelet agent clopidogrel, the antipsychotic olanzapine, and the non-steroidal anti-inflammatory drug tenoxicam. nih.gov The versatility of the thiophene ring allows for its functionalization at various positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with biological targets. researchgate.net Furthermore, thiophene-based polymers, such as polythiophene, are at the forefront of materials science research due to their conductive properties, which make them suitable for applications in organic electronics, including solar cells and light-emitting diodes. ontosight.ai

Academic Relevance of the Hydrazide Functional Group in Organic Synthesis and Functional Molecule Design

The hydrazide functional group (-CONHNH2) is a highly valuable moiety in organic synthesis and medicinal chemistry. mdpi.com It is a derivative of a carboxylic acid and hydrazine (B178648), and its unique reactivity makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles. nih.govnih.gov These heterocyclic systems are prevalent in many biologically active molecules.

Hydrazides can act as both nucleophiles and electrophiles, and the presence of two adjacent nitrogen atoms allows for a variety of cyclization reactions. mdpi.com This reactivity has been extensively exploited in the development of new synthetic methodologies. In the realm of medicinal chemistry, the hydrazide group itself can be a critical pharmacophore, capable of forming hydrogen bonds with biological receptors. Moreover, the incorporation of a hydrazide moiety into a molecule can impart or enhance a range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. ontosight.aimdpi.com

Positioning of 4-Bromo-5-ethylthiophene-2-carbohydrazide as a Key Synthetic Intermediate and Research Chemical

This compound emerges as a significant research chemical due to the strategic combination of a substituted thiophene ring and a reactive hydrazide group. This compound is not typically an end-product itself but rather a crucial intermediate used to construct more elaborate molecular architectures. The ethyl group at the 5-position and the bromine atom at the 4-position of the thiophene ring provide specific steric and electronic properties and offer further points for chemical modification.

The true synthetic utility of this compound lies in the reactivity of its hydrazide functional group. This group can readily undergo condensation reactions with aldehydes and ketones to form hydrazones, which themselves are a class of compounds with diverse biological activities. nih.gov Furthermore, these hydrazones can serve as precursors for the synthesis of various five- and six-membered heterocyclic rings.

While specific research detailing the extensive use of this compound is not widely available in mainstream literature, its value can be inferred from studies on analogous compounds. For instance, research on N'-benzylidene-5-bromothiophene-2-carbohydrazide derivatives has demonstrated their potential as antimicrobial agents. nih.gov This suggests that this compound could be a valuable starting material for the generation of libraries of related compounds for biological screening.

The bromine atom on the thiophene ring is another key feature, as it can participate in a variety of cross-coupling reactions, such as the Suzuki or Stille reactions. This allows for the introduction of a wide range of substituents at this position, further expanding the molecular diversity that can be achieved from this single intermediate.

Below is a table summarizing the key chemical features of this compound:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 832737-57-2 |

| Molecular Formula | C₇H₉BrN₂OS |

| Molecular Weight | 249.13 g/mol |

| Key Functional Groups | Thiophene, Hydrazide, Bromo, Ethyl |

| Primary Reactivity | Condensation reactions at the hydrazide group, Cross-coupling reactions at the bromine atom |

| Potential Applications | Synthesis of hydrazones, pyrazoles, oxadiazoles, and other heterocycles for medicinal and materials science research |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-ethylthiophene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2OS/c1-2-5-4(8)3-6(12-5)7(11)10-9/h3H,2,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXWMGRCTVJVNBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(S1)C(=O)NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90391737 | |

| Record name | 4-bromo-5-ethylthiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832737-57-2 | |

| Record name | 4-Bromo-5-ethyl-2-thiophenecarboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832737-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-bromo-5-ethylthiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 4 Bromo 5 Ethylthiophene 2 Carbohydrazide

Established Synthetic Routes to Thiophene-2-carbohydrazides and their Derivatives

The formation of the carbohydrazide (B1668358) moiety is a critical step in the synthesis of the title compound. Thiophene-2-carbohydrazides are typically prepared from their corresponding carboxylic acids or acid derivatives through several reliable methods.

One of the most direct methods for synthesizing hydrazides involves the nucleophilic substitution of a leaving group on an activated carbonyl carbon by hydrazine (B178648). The reactivity of the carbonyl derivative is paramount in this process. Highly reactive precursors such as acyl chlorides or acid anhydrides react readily with hydrazine or hydrazine hydrate (B1144303).

The mechanism involves the nucleophilic attack of the nitrogen atom of hydrazine on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the corresponding carbohydrazide. While efficient, the high reactivity of these substrates can sometimes lead to the formation of the undesired N,N'-diacylhydrazine byproduct if the reaction conditions are not carefully controlled.

Alternatively, carboxylic acids can be activated in situ using coupling reagents. This approach avoids the isolation of sensitive acyl chlorides. An efficient process involves preforming activated esters or amides, which then react with hydrazine to give the desired hydrazides in excellent yield and purity under mild conditions. researchgate.net

The most common and standard method for preparing carbohydrazides is the hydrazinolysis of corresponding carboxylic acid esters, typically in an alcoholic solvent like ethanol (B145695). researchgate.net This reaction involves the nucleophilic acyl substitution of the alkoxy group (-OR) of the ester with hydrazine hydrate (NH₂NH₂·H₂O).

The reaction is generally heated under reflux to ensure completion. This method is often preferred over the acyl chloride route because esters are less reactive, which minimizes the formation of diacylhydrazine byproducts. For instance, 5-bromothiophene-2-carbohydrazide (B1271680) can be synthesized by refluxing methyl 5-bromothiophene-2-carboxylate with hydrazine hydrate in methanol (B129727). researchgate.net

Recent advancements have demonstrated that this transformation can be achieved with high efficiency. Methodologies involving the conversion of carboxylic acids to esters, followed by hydrazinolysis in a continuous flow process, have been developed, yielding a variety of acid hydrazides in yields of 65-91% with short residence times. osti.govosti.govacs.org

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Acyl Halide Route | Thiophene-2-carbonyl chloride | Hydrazine hydrate | High reactivity, fast reaction | Risk of diacylation, sensitive starting material |

| Hydrazinolysis of Ester | Thiophene-2-carboxylate ester | Hydrazine hydrate, Alcohol (solvent) | Good yields, low risk of byproducts, common method researchgate.net | Requires prior esterification of the carboxylic acid |

| In-situ Activation | Thiophene-2-carboxylic acid | Coupling agents (e.g., DCCI, HOBt), Hydrazine | Avoids isolation of reactive intermediates researchgate.net | Requires stoichiometric coupling agents |

Strategies for Regioselective Bromination and Ethylation of Thiophene (B33073) Ring Systems

The synthesis of the specific precursor, 4-bromo-5-ethylthiophene-2-carboxylic acid, necessitates precise control over the introduction of substituents onto the thiophene ring. Thiophene is susceptible to electrophilic aromatic substitution, and the regiochemical outcome is dictated by the directing effects of the substituents already present on the ring. nih.gov A plausible multi-step synthesis is outlined below:

Carboxylation of 2-Ethylthiophene (B1329412) : The synthesis can commence with commercially available 2-ethylthiophene. Introduction of the carboxylic acid group at the C5 position is a key step. One reported method involves reacting 2-ethylthiophene with a CCl₄–CH₃OH system in the presence of an Fe(acac)₃ catalyst, which smoothly leads to the insertion of a carboxylate ester group at the 5-position, yielding methyl 5-ethylthiophene-2-carboxylate. semanticscholar.org An alternative, classical approach is the lithiation of 2-ethylthiophene at the C5 position using a strong base like n-butyllithium (n-BuLi), followed by quenching the resulting organolithium intermediate with carbon dioxide (CO₂) to yield 5-ethylthiophene-2-carboxylic acid. mdpi.com

Regioselective Bromination : The subsequent step is the bromination of 5-ethylthiophene-2-carboxylic acid. In electrophilic aromatic substitution on this substrate, the directing effects of both substituents must be considered. The ethyl group at C5 is an activating, ortho,para-director, strongly favoring substitution at the C4 position (ortho). The carboxylic acid group at C2 is a deactivating, meta-director, which also directs the incoming electrophile to the C4 position. Since both groups direct the bromination to the same position, the reaction is expected to be highly regioselective. The bromination can be carried out using elemental bromine (Br₂) in a solvent such as acetic acid or chloroform. mdpi.com This reaction provides the key intermediate, 4-bromo-5-ethylthiophene-2-carboxylic acid.

Hydrazide Formation : Finally, the resulting 4-bromo-5-ethylthiophene-2-carboxylic acid is converted to the target carbohydrazide. This can be achieved via the methods described in section 2.1, with hydrazinolysis of the corresponding methyl or ethyl ester being a common and effective route.

Optimization of Reaction Conditions and Yields for the Synthesis of 4-Bromo-5-ethylthiophene-2-carbohydrazide

Optimizing reaction conditions is crucial for maximizing yield, minimizing side reactions, and ensuring the scalability of the synthesis.

For the final hydrazide formation step, several parameters can be adjusted. In the hydrazinolysis of the ester precursor, the choice of solvent (typically methanol or ethanol), the reaction temperature (often reflux), and the molar ratio of hydrazine hydrate are key variables. While a small excess of hydrazine is common, a large excess can complicate purification. Recent developments in continuous flow chemistry offer significant optimization, allowing for precise control over temperature, pressure, and residence time, which can dramatically improve yields and throughput. osti.govacs.org For example, a telescoped flow process involving initial esterification followed immediately by hydrazinolysis can produce hydrazides in high yields (65-91%) within minutes. osti.gov

In the bromination step, optimization involves selecting the appropriate brominating agent (e.g., Br₂ vs. N-bromosuccinimide, NBS), solvent, and temperature. While Br₂ in acetic acid is effective, issues such as the formation of polybrominated species or degradation of the starting material can occur. researchgate.net Using NBS in a solvent like DMF or CCl₄ can offer milder conditions and improved selectivity. Reaction time and temperature must be carefully monitored to drive the reaction to completion without promoting side reactions.

| Reaction Step | Parameter to Optimize | Typical Range/Conditions | Impact on Reaction |

|---|---|---|---|

| Carboxylation (via Lithiation) | Temperature | -78 °C to 0 °C | Controls regioselectivity and prevents side reactions mdpi.com |

| Bromination | Brominating Agent | Br₂, NBS | Affects reactivity and selectivity researchgate.net |

| Bromination | Temperature & Time | 0 °C to reflux; 1-24 h | Affects reaction rate and byproduct formation |

| Hydrazinolysis | Temperature | Room temperature to reflux | Determines reaction rate |

| Hydrazinolysis | Hydrazine Ratio | 1.5 - 5 equivalents | Ensures complete conversion of the ester |

Advanced Purification and Isolation Techniques for Thiophene Carbohydrazide Compounds

The purity of the final product is essential, necessitating effective purification and isolation strategies. Following the synthesis of this compound, the crude product is typically isolated by filtration if it precipitates from the reaction mixture, or by extraction following an aqueous work-up.

Common purification techniques for thiophene carbohydrazide compounds include:

Recrystallization : This is a primary method for purifying solid organic compounds. The crude product is dissolved in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or isopropanol), and the solution is allowed to cool slowly. The pure compound crystallizes out, leaving impurities dissolved in the mother liquor.

Washing : Aqueous washing steps are crucial for removing unreacted reagents and water-soluble byproducts. For instance, washing the crude product with a dilute sodium bicarbonate or sodium carbonate solution can effectively remove any unreacted 4-bromo-5-ethylthiophene-2-carboxylic acid.

Column Chromatography : For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is a powerful tool. A suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) is chosen to separate the desired product from impurities based on differences in polarity.

Distillation : While not typically used for the final solid carbohydrazide product, distillation (including fractional distillation) is a valuable technique for purifying liquid intermediates, such as 2-ethylthiophene or its carboxylate ester derivative. google.com

Chemical Reactivity and Derivatization of 4 Bromo 5 Ethylthiophene 2 Carbohydrazide

Reactions Involving the Hydrazide Functional Group as a Nucleophile

The hydrazide moiety (-CONHNH₂) is a potent nucleophile due to the presence of the terminal amino group (-NH₂). This group readily participates in reactions with various electrophiles, serving as a cornerstone for building more complex molecular architectures through condensation and cyclization pathways.

One of the most fundamental reactions of 4-Bromo-5-ethylthiophene-2-carbohydrazide involves its condensation with aldehydes and ketones. In this reaction, the nucleophilic nitrogen atom of the hydrazide's amino group attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by a dehydration step, resulting in the formation of a C=N double bond, which characterizes the resulting N-acylhydrazone, commonly known as a Schiff base. researchgate.net These reactions are typically carried out in a suitable solvent like ethanol (B145695) or toluene, often with catalytic amounts of acid to facilitate the dehydration process. researchgate.netzenodo.org

The formation of these Schiff bases is a critical step, as the resulting hydrazone products are not only stable compounds in their own right but also serve as versatile intermediates for the synthesis of various heterocyclic rings. scispace.com The general scheme for this reaction involves refluxing the carbohydrazide (B1668358) with a selected aldehyde or ketone. researchgate.netnih.gov

Table 1: Examples of Schiff Base Formation from Thiophene (B33073) Carbohydrazides and Carbonyl Compounds This table is interactive. Click on the headers to sort.

| Carbohydrazide Starting Material | Carbonyl Compound | Solvent | Reaction Conditions | Resulting Schiff Base (Hydrazone) |

|---|---|---|---|---|

| 5-Bromothiophene-2-carbohydrazide (B1271680) | Various Benzaldehydes | Methanol (B129727) | Reflux, 30 min | N'-Benzylidene-5-bromothiophene-2-carbohydrazide derivatives researchgate.net |

| Thiophene-2-carbohydrazide (B147627) | 4-Bromobenzaldehyde | Ethanol | Reflux, 4 h | N′-(4-Bromobenzylidene)thiophene-2-carbohydrazide nih.gov |

| 5-Bromofuran-2-carbohydrazide | 2,3-Dimethoxybenzaldehyde | Toluene | Reflux with Dean-Stark trap, 4-5 h | N-(3',4'-methoxybenzylidene)-5–bromofuran-2-carbonyl hydrazone |

The hydrazide and its derived Schiff bases are key precursors for synthesizing a variety of five-membered heterocyclic rings. Through intramolecular cyclization or condensation with other reagents, systems such as oxadiazoles, triazoles, and thiazoles can be constructed.

The synthesis of 1,3,4-oxadiazoles from carbohydrazides is a well-established transformation in heterocyclic chemistry. nih.gov One common method involves the oxidative cyclization of Schiff bases derived from the carbohydrazide. scispace.comisca.me For instance, a Schiff base obtained from the reaction of a carbohydrazide and an aldehyde can be treated with an oxidizing agent like Chloramine-T. scispace.comisca.me This reagent facilitates the intramolecular cyclodehydration, leading to the formation of the stable, five-membered 1,3,4-oxadiazole ring.

Alternatively, 1,3,4-oxadiazoles can be synthesized by the cyclodehydration of diacylhydrazine intermediates. nih.gov This often requires harsh dehydrating agents such as phosphorus oxychloride, thionyl chloride, or polyphosphoric acid. nih.gov These reagents promote the removal of a water molecule to close the ring. Another approach involves reacting the hydrazide with an isothiocyanate to form a thiosemicarbazide, which can then undergo cyclodesulfurization to yield the oxadiazole. luxembourg-bio.com

The hydrazide group is a crucial starting point for the synthesis of 1,2,4-triazole derivatives. A prevalent synthetic route begins with the reaction of a carbohydrazide, such as 5-bromothiophene-2-carbohydrazide, with an aryl isothiocyanate. nih.gov This addition reaction yields an N-aryl-2-(thiophene-2-carbonyl)hydrazine-1-carbothioamide intermediate (a thiosemicarbazide). nih.govnih.gov

This thiosemicarbazide intermediate is then subjected to cyclization, typically by heating in an aqueous basic solution, such as sodium hydroxide. nih.gov The base promotes an intramolecular cyclization with the elimination of a water molecule, leading to the formation of a 4-haloaryl-5-(5-bromothiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. nih.gov The resulting triazole exists predominantly in the thione tautomeric form, as confirmed by spectroscopic data. nih.gov These triazole-thiones can be further functionalized, for example, through Mannich reactions with formaldehyde and secondary amines. nih.gov

The synthesis of thiazole and thiazolidinone derivatives from a carbohydrazide core typically proceeds through intermediate Schiff bases or thiosemicarbazones.

Thiazole Synthesis: To form a thiazole ring, the carbohydrazide is first converted into a thiosemicarbazide, which is then condensed with an aldehyde to form a thiosemicarbazone. This intermediate undergoes cyclization with α-haloketones, such as 2-bromoacetophenone, in what is known as the Hantzsch thiazole synthesis. nih.govmdpi.com The reaction involves refluxing the thiosemicarbazone and the α-haloketone in a solvent like ethanol, leading to the formation of a substituted thiazole derivative. nih.gov

Thiazolidinone Synthesis: 4-Thiazolidinone rings are synthesized via the cyclocondensation of Schiff bases (N-acylhydrazones) with sulfur-containing reagents. A common method involves reacting the Schiff base derived from the carbohydrazide with thioglycolic acid or thiolactic acid. This reaction results in the formation of a 3-(carboxamido)-thiazolidin-4-one ring system, where the substituent at the 2-position of the thiazolidinone ring is determined by the aldehyde used to form the initial Schiff base. nih.gov

Table 2: Synthesis of Heterocyclic Systems from Thiophene Carbohydrazide Derivatives This table is interactive. Click on the headers to sort.

| Starting Material Type | Reagent(s) | Heterocyclic Product | Key Reaction Type |

|---|---|---|---|

| Thiophene Schiff Base | Chloramine-T | 1,3,4-Oxadiazole scispace.comisca.me | Oxidative Cyclization |

| Thiophene Carbohydrazide | 1. Aryl isothiocyanate2. NaOH (aq), heat | 1,2,4-Triazole-3-thione nih.gov | Cyclization of Thiosemicarbazide |

| Thiophene Thiosemicarbazone | α-Haloketone (e.g., 2-bromoacetophenone) | Thiazole nih.govmdpi.com | Hantzsch Synthesis |

Cyclization Reactions to Form Fused and Non-Fused Heterocyclic Systems

Reactions Involving the Bromine Substituent for Further Functionalization

The bromine atom at the C4 position of the thiophene ring serves as a versatile handle for introducing further molecular complexity through cross-coupling reactions. While the thienyl C-Br bond is generally stable, it can be activated by transition metal catalysts, particularly palladium, to form new carbon-carbon bonds. beilstein-journals.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and direct C-H arylation reactions, are powerful tools for this purpose. beilstein-journals.org In a Suzuki coupling, the bromo-substituted thiophene can react with an organoboron reagent (like phenylboronic acid) in the presence of a palladium catalyst and a base to form a new C-C bond, effectively replacing the bromine atom with an aryl group. scispace.com

Similarly, direct C-H arylation allows for the coupling of the bromo-thiophene with another (hetero)aromatic compound without the need to pre-functionalize the coupling partner into an organometallic reagent. beilstein-journals.org This method provides a more atom-economical and "greener" route to biaryl structures. The reactivity of the C-Br bond allows for sequential functionalization, where the hydrazide end of the molecule can be modified first, followed by a palladium-catalyzed reaction at the bromine site, enabling the synthesis of highly complex and diverse molecular structures. beilstein-journals.org

Palladium-Catalyzed Cross-Coupling Strategies (e.g., Suzuki-Miyaura, Stille, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of a bromine atom on the thiophene ring of this compound makes it an ideal substrate for such transformations, enabling the introduction of a wide variety of substituents.

The Suzuki-Miyaura coupling , which pairs an organoboron reagent with an organic halide, is a widely used method for forming biaryl and vinyl-aryl linkages. In the context of thiophene derivatives, this reaction allows for the arylation or vinylation at the position of the bromine atom. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of similar 2-bromothiophene systems suggests that it would readily participate in Suzuki-Miyaura coupling with various aryl- and heteroarylboronic acids or their esters. The general reaction conditions typically involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system, often a mixture of an organic solvent and water. The carbohydrazide functionality, being relatively stable under these conditions, would likely remain intact, yielding 4-aryl-5-ethylthiophene-2-carbohydrazide derivatives.

The Stille coupling utilizes organotin reagents as the coupling partners for organic halides. This reaction is known for its tolerance of a wide range of functional groups and its effectiveness with heteroaromatic halides. For this compound, a Stille reaction with an organostannane, catalyzed by a palladium(0) complex, would be expected to proceed at the C4-position, replacing the bromine atom with the organic group from the tin reagent. This method provides an alternative route to aryl, vinyl, or alkyl-substituted thiophene-2-carbohydrazides.

The Negishi coupling employs organozinc reagents, which are generally more reactive than their boron or tin counterparts. This increased reactivity can be advantageous for coupling with less reactive organic halides or for performing reactions at lower temperatures. A Negishi coupling of this compound with an organozinc halide, in the presence of a palladium or nickel catalyst, would facilitate the formation of a new carbon-carbon bond at the site of bromination.

| Coupling Reaction | Organometallic Reagent | Typical Catalyst | Expected Product |

| Suzuki-Miyaura | Arylboronic acid/ester | Pd(PPh₃)₄, Pd(dppf)Cl₂ | 4-Aryl-5-ethylthiophene-2-carbohydrazide |

| Stille | Organostannane | Pd(PPh₃)₄ | 4-Substituted-5-ethylthiophene-2-carbohydrazide |

| Negishi | Organozinc halide | Pd(dba)₂/ligand, NiCl₂(dppe) | 4-Substituted-5-ethylthiophene-2-carbohydrazide |

Direct C-H Activation Protocols on Thiophene Rings

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of aromatic and heteroaromatic rings, circumventing the need for pre-functionalized starting materials. For thiophene derivatives, the C-H bonds at the 2- and 5-positions are generally the most acidic and thus more susceptible to activation.

In the case of this compound, the 2-position is already substituted with the carbohydrazide group. Therefore, direct C-H activation would be anticipated to occur selectively at the C3-position, which is the only remaining unsubstituted C-H bond on the thiophene ring. This transformation is typically catalyzed by transition metals like palladium, rhodium, or ruthenium, often in the presence of a directing group. The carbohydrazide moiety itself, or a derivative thereof, could potentially act as a directing group, facilitating the ortho-C-H activation at the C3-position. Such a reaction, for instance with an aryl halide, would lead to the formation of a 3-aryl-4-bromo-5-ethylthiophene-2-carbohydrazide derivative, a structure that would be challenging to access through traditional cross-coupling methods alone. The development of specific C-H activation protocols for this substrate would significantly expand its synthetic utility.

Chemical Transformations Involving the Ethyl Group

The ethyl group at the 5-position of the thiophene ring, while generally less reactive than the other functional groups, can also be a site for chemical modification. These transformations can be used to introduce further diversity into the molecular scaffold.

One potential transformation is benzylic bromination, where the ethyl group is treated with a reagent like N-bromosuccinimide (NBS) under radical initiation (e.g., with AIBN or light). This would selectively introduce a bromine atom at the benzylic position, affording 4-Bromo-5-(1-bromoethyl)thiophene-2-carbohydrazide. This new bromide could then serve as a handle for subsequent nucleophilic substitution or cross-coupling reactions.

Oxidation of the ethyl group is another possibility. Depending on the oxidizing agent and reaction conditions, the ethyl group could be converted to a vinyl group, an acetyl group, or even a carboxylic acid. For example, strong oxidizing agents could potentially lead to the formation of 4-Bromo-2-(hydrazinocarbonyl)thiophene-5-carboxylic acid. These transformations would yield derivatives with altered electronic properties and new reactive sites.

Multi-Component Reactions (MCRs) Incorporating this compound as a Synthon

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a new product that contains the essential parts of all the starting materials, are highly efficient tools for the rapid generation of molecular complexity. The carbohydrazide functionality of this compound makes it an excellent synthon for participation in various MCRs.

For instance, the hydrazide moiety can react with aldehydes or ketones to form hydrazones. These in-situ generated hydrazones can then participate in cyclization reactions with other components. A well-known example is the synthesis of 1,3,4-oxadiazoles or 1,3,4-thiadiazoles. By reacting this compound with an aldehyde and then treating the resulting hydrazone with an appropriate cyclizing agent (e.g., an acid anhydride for oxadiazoles or a sulfur source for thiadiazoles), a variety of substituted diheterocyclic compounds can be accessed in a single pot.

Based on a comprehensive search of available scientific literature, it has been determined that there are no specific computational or theoretical investigation studies published for the compound This compound .

As a result, it is not possible to provide a detailed, scientifically accurate article that adheres to the requested outline. The strict requirement to focus solely on "this compound" and the lack of any published data for this specific molecule prevents the generation of content for the following sections:

Computational and Theoretical Investigations of Thiophene Carbohydrazide Systems

Application of Computational Tools in Rational Design and Virtual Screening of Derivatives:No studies detailing the use of this compound in rational design or virtual screening efforts are present in the searched literature.

While computational studies exist for the parent molecule, thiophene-2-carbohydrazide (B147627) jetir.orgresearchgate.net, and other related thiophene (B33073) derivatives tandfonline.comnih.govnih.gov, presenting that information would be scientifically inaccurate and would violate the explicit instruction to focus solely on 4-Bromo-5-ethylthiophene-2-carbohydrazide. The presence of the bromo and ethyl groups would significantly alter the electronic, structural, and spectroscopic properties compared to the parent compound.

Therefore, the creation of a thorough and factual article based on the provided outline is not feasible at this time due to the absence of requisite research data.

Coordination Chemistry of Thiophene Carbohydrazide Ligands

Design Principles for Thiophene-Carbohydrazide Ligands in Metal Complexation

The design of thiophene-carbohydrazide ligands for metal complexation is guided by several key principles that leverage the inherent properties of their constituent functional groups. The primary components influencing their coordination behavior are the thiophene (B33073) ring, the hydrazide group, and any substituents on the thiophene ring.

The thiophene ring itself is a significant component in the design of these ligands. The sulfur atom within the thiophene ring can act as a coordination site for metal ions, contributing to the ligand's denticity and influencing the geometry of the resulting complex. longdom.org The aromatic nature of the thiophene ring also provides a rigid backbone for the ligand, which can help to pre-organize the donor atoms for effective metal chelation. Furthermore, the electronic properties of the thiophene ring can be tuned through the introduction of substituents, which in turn affects the ligand's donor strength and the stability of the metal complex. nih.gov

The carbohydrazide (B1668358) moiety (-C(O)NHNH₂) is a crucial functional group that provides multiple donor atoms for metal coordination. The carbonyl oxygen and the terminal amino nitrogen are the primary coordination sites, allowing the hydrazide group to act as a bidentate chelating agent. researchgate.net This chelation results in the formation of a stable five-membered ring with the metal ion, a favorable arrangement in coordination chemistry. The flexibility of the hydrazide chain allows it to adapt to the preferred coordination geometry of different metal ions.

Investigation of Metal-Ligand Interactions and Bonding Modes

The interaction between thiophene-carbohydrazide ligands and metal ions is a multifaceted area of study, with the bonding modes being dependent on the specific ligand structure, the nature of the metal ion, and the reaction conditions.

The hydrazide moiety is a versatile coordinating group capable of binding to metal ions in several ways. In its neutral form, the hydrazide can act as a bidentate ligand, coordinating through the carbonyl oxygen and the nitrogen atom of the amino group. researchgate.net This mode of coordination is common in the formation of stable metal complexes.

Furthermore, under certain conditions, the hydrazide moiety can undergo keto-enol tautomerization. In the enol form, the ligand can coordinate as a singly deprotonated, bidentate ligand through the enolic oxygen and the azomethine nitrogen atom. This deprotonation can lead to the formation of neutral complexes with divalent metal ions. The specific bonding mode adopted by the hydrazide moiety can often be elucidated through spectroscopic techniques, particularly infrared (IR) spectroscopy, by observing the shifts in the C=O and N-H stretching frequencies upon complexation.

The thiophene ring and its substituents significantly modulate the coordination properties of the ligand. The sulfur atom of the thiophene ring can participate in coordination, leading to a tridentate coordination mode in conjunction with the hydrazide group. derpharmachemica.com However, the coordination of the thiophene sulfur is not always observed and depends on the metal ion's preference for soft donors like sulfur. nih.gov

Steric hindrance from the substituents can also dictate the coordination geometry. Bulky substituents may prevent the formation of certain geometries or favor others. For example, significant steric bulk might favor the formation of tetrahedral complexes over square planar or octahedral ones.

Synthetic Methodologies for the Preparation of Transition Metal Complexes with Thiophene-Carbohydrazide Ligands

The synthesis of transition metal complexes with thiophene-carbohydrazide ligands is typically achieved through straightforward, one-pot procedures. A common method involves the reaction of the ligand with a metal salt in a suitable solvent, often an alcohol such as ethanol (B145695) or methanol (B129727). oncologyradiotherapy.com

The general procedure entails dissolving the thiophene-carbohydrazide ligand in the chosen solvent, sometimes with gentle heating to ensure complete dissolution. A solution of the metal salt (e.g., chlorides, nitrates, or acetates) in the same or a compatible solvent is then added to the ligand solution. The reaction mixture is often refluxed for a period of time to facilitate complex formation. mdpi.com Upon cooling, the resulting metal complex often precipitates out of the solution and can be collected by filtration, washed with the solvent to remove any unreacted starting materials, and then dried. The stoichiometry of the reactants (metal-to-ligand ratio) can be varied to potentially isolate complexes with different compositions, such as [ML₂] or [ML]. researchgate.net

Characterization of Coordination Compounds (e.g., X-ray Diffraction Studies of Crystal Structures)

A comprehensive characterization of the synthesized coordination compounds is essential to determine their structure and properties. A variety of analytical and spectroscopic techniques are employed for this purpose.

Elemental Analysis: This technique provides the percentage composition of elements (C, H, N, S) in the complex, which helps in confirming the empirical formula.

Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for determining the coordination mode of the ligand. Shifts in the vibrational frequencies of key functional groups, such as the C=O and N-H bands of the hydrazide moiety, upon complexation provide strong evidence of their involvement in bonding to the metal ion. jptcp.com The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds. jptcp.com

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal ion's coordination sphere. The positions and intensities of the d-d transition bands are characteristic of specific geometries, such as octahedral, tetrahedral, or square planar. nih.gov

Magnetic Susceptibility Measurements: These measurements help in determining the magnetic moment of the complex, which provides insight into the number of unpaired electrons on the metal ion and can help to distinguish between different possible geometries (e.g., high-spin vs. low-spin octahedral complexes).

| Technique | Information Obtained |

| Elemental Analysis | Empirical formula |

| IR Spectroscopy | Coordination mode of the ligand |

| UV-Visible Spectroscopy | Coordination geometry |

| Magnetic Susceptibility | Number of unpaired electrons, geometry |

| X-ray Diffraction | Precise 3D structure, bond lengths, and angles |

Electronic and Redox Properties of Thiophene-Carbohydrazide Metal Complexes

The electronic and redox properties of thiophene-carbohydrazide metal complexes are of fundamental interest, as they can be relevant to applications in catalysis and materials science. These properties are primarily governed by the nature of the metal ion, the ligand's electronic structure, and the coordination geometry.

Cyclic voltammetry is a common electrochemical technique used to investigate the redox behavior of these complexes. mdpi.com The resulting voltammograms can reveal the potentials at which the metal ion or the ligand can be oxidized or reduced. The reversibility of these redox processes can also be assessed.

The electronic properties of the ligand, influenced by the thiophene ring and its substituents, have a direct impact on the redox potentials of the metal center. Electron-donating groups on the thiophene ring can make the metal center more electron-rich and easier to oxidize, while electron-withdrawing groups can make it more difficult to oxidize. The introduction of the thiophene ring can lead to an increase in the electron deficiency of the molecule, which is beneficial to the hole transport of the molecule. scielo.br The geometry of the complex also plays a crucial role, as it affects the splitting of the d-orbitals of the metal ion and, consequently, the energy levels involved in the redox processes.

Applications in Advanced Materials Science and Organic Electronics Research

Incorporation of Thiophene-Based Compounds into Organic Semiconductors

Thiophene-based compounds are foundational to the field of organic semiconductors. Their structural versatility, intrinsic charge transport capabilities, and efficient light-harvesting properties have led to their extensive use in high-performance organic electronic devices. rsc.org Thiophene-containing molecules and polymers are key components in the active layers of various devices, where their electronic properties can be precisely tuned through chemical synthesis. rsc.orgmdpi.com The introduction of fused thiophene (B33073) units, for example, can lead to a red-shift in the intramolecular charge transfer band and an improvement in photovoltaic performance and stability. mdpi.com

Thiophene derivatives are integral to the development of materials for both OLEDs and OFETs. In OLEDs, thiophene-containing molecules are used as emitters, charge transport materials, and hosts. beilstein-journals.org The design of donor-π-acceptor (D-π-A) molecules, where thiophene often serves as the π-bridge, allows for the creation of efficient emitters with tunable colors. beilstein-journals.orgfrontiersin.org For instance, a D-π-A compound incorporating triphenylamine (B166846) as the donor, dimesitylboron as the acceptor, and a thieno[3,2-b]thiophene (B52689) as the π-linker has been successfully used as an emitter in a solution-processed OLED, demonstrating high efficiency. beilstein-journals.org The performance of such devices is highly dependent on the molecular structure which influences properties like charge mobility and emission wavelength. researchgate.net

In the realm of OFETs, fused thiophene systems are of particular interest due to their potential for high charge carrier mobility. researchgate.net The planarity and extended π-conjugation of molecules based on units like benzothieno[3,2-b]thiophene (BTT) contribute to efficient charge transport. While the specific use of 4-Bromo-5-ethylthiophene-2-carbohydrazide in these applications is not yet documented, its structure suggests potential. The carbohydrazide (B1668358) group could be reacted to link the thiophene unit to other aromatic systems, creating novel D-A or D-π-A structures suitable for OLED emitters or OFET semiconductors. The bromo- and ethyl-substituents would allow for further tuning of the frontier molecular orbital energy levels (HOMO/LUMO) and solubility.

| Device Type | Thiophene-Based Material | Key Performance Metric | Value | Reference |

|---|---|---|---|---|

| OLED | BTDF-TTPA | Max. External Quantum Efficiency (EQE) | 5.75% (Deep-Red Emission) | frontiersin.org |

| OLED | DMB-TT-TPA | Max. Power Efficiency | 6.70 lm/W | beilstein-journals.org |

| OLED | DMB-TT-TPA | Max. Current Efficiency | 10.6 cd/A | beilstein-journals.org |

| OFET | N-[5′-methyl-3′-isoxasolyl]-N-[(E)-1-(-2-thiophene)] methylidene] amine Complex | Hole Mobility (μh) | 366.47 cm²·V⁻¹s⁻¹ (Calculated) | researchgate.net |

Thiophene-based π-conjugated systems are cornerstones in the development of organic solar cells (OSCs) and dye-sensitized solar cells (DSSCs) due to their strong light absorption, structural adaptability, and charge-transporting characteristics. rsc.org In OSCs, thiophene oligomers and polymers are used as donor materials in bulk heterojunction active layers. The advantages of using well-defined oligomers include synthetic reproducibility and crystalline features that benefit charge carrier transport. rsc.org

For DSSCs, the incorporation of fused-thiophene units into organic dye sensitizers has been shown to offer several benefits, including red-shifted absorption, optimized molecular energy levels, and enhanced photovoltaic performance and stability. mdpi.com For example, a DSSC based on a sensitizer (B1316253) with a thiophene-thienothiophene π-spacer achieved a high power conversion efficiency (PCE) of 9.18%. mdpi.com The carbohydrazide moiety of this compound could be used to anchor the molecule to the semiconductor oxide (e.g., TiO₂) surface in a DSSC, or to synthesize larger, more complex donor molecules for OSCs.

| Solar Cell Type | Thiophene-Based Sensitizer/Donor | Power Conversion Efficiency (PCE) | Jsc (mA/cm²) | Voc (V) | Reference |

|---|---|---|---|---|---|

| DSSC | Sensitizer 19 (thiophene-thienothiophene linker) | 9.18% | 20.9 | - | mdpi.com |

| DSSC | IS-5 (N-aryl-2-cyano-3-(thiophen-2-yl)acrylamide) | 2.72% | 6.15 | 0.646 | arabjchem.org |

| OPV | Fused-Thiophene Small Molecule 2 | 6.20% | 12.01 | 0.95 | mdpi.com |

Exploration of Thiophene-Based Materials in Biosensors and Chemosensors

Thiophene derivatives exhibit exceptional photophysical properties, making them excellent candidates for use in fluorometric or colorimetric chemosensors for detecting various analytes. researchgate.net The carbohydrazide group, in particular, is a versatile functional group for developing sensors. Thiophene hydrazide derivatives have been successfully synthesized and utilized as dual-functional chemosensors. For instance, one such derivative acts as a colorimetric sensor for copper ions (Cu²⁺) and a "turn-on" fluorescent sensor for aluminum ions (Al³⁺). nih.gov Another thiophene-dicarbohydrazide based sensor was developed for the fluorescent detection of zinc ions (Zn²⁺), exhibiting a turn-on response upon complexation. researchgate.net The detection limits for these sensors can be very low, in the nanomolar range. nih.gov The sensing mechanism often involves chelation-enhanced fluorescence (CHEF). researchgate.net The carbohydrazide moiety in this compound provides a built-in binding site for metal ions, making it a prime candidate for the development of new, selective chemosensors.

Synthesis of Advanced Polymers and Macromolecules Utilizing Thiophene Carbohydrazide Building Blocks

The synthesis of advanced polymers from thiophene derivatives is a major area of research, aimed at creating materials with tailored electronic and physical properties. journalskuwait.org Various polymerization methods, including chemical and electrochemical oxidation, are used to produce polythiophenes. journalskuwait.org While the direct polymerization of this compound is not reported, the molecule serves as a functional monomer that can be incorporated into polymer chains. The carbohydrazide group can be used as a reactive site to form polyamides, polyhydrazides, or other polymer structures through condensation reactions. Alternatively, the bromine atom allows for incorporation into conjugated polymers via cross-coupling reactions like Suzuki or Stille coupling, which are common methods for synthesizing complex conjugated polymers. google.com Thiophene-bearing monomers, such as thiophene-substituted 2-oxazolines, have been polymerized via cationic ring-opening polymerization to create thermally stable precursor polymers that can be processed from solution or melt. helsinki.finih.gov This highlights the potential for using functionalized thiophenes like this compound to create novel, processable electroactive polymers.

Functional Properties of Thiophene-Based Materials (e.g., Optical Properties, Electron Transport, Solution Processability)

The functional properties of thiophene-based materials are at the heart of their utility in organic electronics.

Optical Properties: Thiophene-based polymers and molecules often have broad absorption spectra and can be designed to have specific absorption and emission wavelengths. researchgate.netmdpi.com The optical band gap of polythiophenes can be tuned by increasing the degree of polymerization, with the band gap approaching 2 eV for long chains. researchgate.net The introduction of donor and acceptor groups can create intramolecular charge transfer (ICT) states, which are crucial for the performance of solar cells and OLEDs. mdpi.com

Electron Transport: Thiophene is an electron-rich heterocycle, making many of its derivatives excellent hole-transport materials. However, its electronic properties can be modified to facilitate electron transport as well. researchgate.net The charge transfer mobility in thiophene-based materials is highly dependent on molecular packing and electronic structure. Theoretical calculations are often used to predict reorganization energies and charge transfer mobilities to screen candidate molecules for high-performance devices. researchgate.net

Solution Processability: For large-area, low-cost device fabrication, solution processability is a key requirement. taylorfrancis.com The solubility of thiophene-based materials is often enhanced by attaching flexible alkyl side chains. The ethyl group on this compound would contribute to improved solubility in organic solvents. The ability to process materials from solution allows for fabrication techniques like spin-coating, inkjet printing, and roll-to-roll processing, which are essential for commercializing organic electronic technologies. helsinki.fitaylorfrancis.com

Applications in Medicinal Chemistry Research and Drug Discovery Pre Clinical Focus

Investigation of Thiophene-Hydrazone and Hydrazide Derivatives as Lead Compounds in Drug Discovery

Thiophene-hydrazide and its subsequent hydrazone derivatives are pivotal in the search for new lead compounds. researchgate.net The hydrazone linkage (-NH-N=CH-) is a key structural motif in many bioactive agents, valued for its role in improving physicochemical properties and drug-receptor interactions. nih.govmdpi.com Researchers actively synthesize and evaluate libraries of these compounds to identify novel candidates for various therapeutic areas.

For instance, novel thiophene (B33073) and benzo[b]thiophene hydrazide derivatives have been synthesized and assessed as antagonists for the human neuropeptide Y (NPY) Y(5) receptor, a target for appetite-stimulating hormones. nih.gov In this research, a lead compound, trans-N-4-[N'-(thiophene-2-carbonyl)hydrazinocarbonyl]cyclohexylmethyl-4-bromobenzenesulfonamide, demonstrated a potent binding affinity with an IC₅₀ value of 7.70 nM. nih.gov Similarly, studies on a series of ten diarylthiophene-2-carbohydrazide derivatives have shown potential against pancreatic cancer, highlighting their promise as anticancer agents. mdpi.commdpi.com The versatility and established bioactivity of these scaffolds position them as valuable starting points in the drug discovery pipeline. nih.govrsc.org

Structure-Activity Relationship (SAR) Studies for Thiophene-Based Scaffolds

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of thiophene-based compounds by identifying the chemical groups responsible for their biological effects. nih.govnih.gov For the thiophene scaffold, SAR studies have revealed several key insights. The thiophene ring itself is often used as a bioisostere for a phenyl ring, which can improve metabolic stability and binding affinity. nih.gov

The nature and position of substituents on the thiophene ring significantly influence the compound's activity. nih.gov For example, research on thiophene derivatives has shown that:

The presence of a pyrazole (B372694) moiety can enhance antibacterial activity against specific strains like Pseudomonas aeruginosa and Escherichia coli. nih.gov

Incorporating a 4-chlorophenylaminoacryloyl moiety, a pyridine (B92270) moiety, or a triazolo[3,4-c]triazine moiety can lead to higher antifungal activity against Aspergillus fumigates. nih.gov

For antiproliferative activity, the presence of electron-withdrawing groups and aromatic scaffolds can increase hydrophobicity, improving cell membrane permeability and facilitating interactions with target receptors through mechanisms like hydrogen bonding and pi-stacking. rsc.org

These SAR studies provide a rational basis for designing new thiophene derivatives with improved efficacy and selectivity for specific biological targets. rsc.orgnih.gov

Research into Potential Antimicrobial Activities of Thiophene-Carbohydrazide Derivatives

Derivatives of thiophene-carbohydrazide have been extensively investigated for their antimicrobial properties against a range of pathogens. tandfonline.comproquest.comresearchgate.net The core structure serves as a template for creating novel agents to combat bacteria and fungi, including drug-resistant strains. nih.gov

In one study, heterocycles synthesized from thiophene-2-carbohydrazide (B147627) were tested against methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Clostridium difficile, and Candida albicans. tandfonline.comnih.gov A notable finding was a spiro–indoline–oxadiazole derivative that showed high activity against C. difficile with a minimum inhibitory concentration (MIC) of 2 to 4 μg/ml, suggesting its potential as a targeted anticlostridial agent. tandfonline.comnih.gov Another study synthesized N'-benzylidene-5-bromothiophene-2-carbohydrazide derivatives that displayed moderate to good antimicrobial and antifungal activity. researchgate.net

The table below summarizes key findings from studies on the antimicrobial activity of various thiophene-carbohydrazide derivatives.

| Derivative Class | Target Organisms | Key Findings | Reference |

|---|---|---|---|

| Spiro–indoline–oxadiazole derivatives | Clostridium difficile | High activity with MIC values of 2 to 4 μg/ml. No effect on other tested bacteria. | tandfonline.comnih.gov |

| Thiophene clubbed thiazolyl carbohydrazides | B. subtilis, E. coli, S. typhi, Alternaria | Promising bactericidal activity against the tested strains and moderate activity against the fungal species. | proquest.comresearchgate.net |

| Thiophene derivatives with a pyrazole moiety | Pseudomonas aeruginosa, Escherichia coli | Demonstrated a high degree of antibacterial activity. | nih.gov |

| Thiophene derivatives with pyridine or triazine moieties | Aspergillus fumigates, Syncephalastrum racemosum | Showed potent antifungal activity, in some cases more potent than the standard drug Amphotericin B. | nih.gov |

| N'-benzylidene-5-bromothiophene-2-carbohydrazide derivatives | Various bacteria and fungi | Showed moderate to good antimicrobial and antifungal activity. | researchgate.net |

Research into Potential Anticancer Activities and Antiproliferative Effects of Thiophene-Carbohydrazide Derivatives

The development of thiophene-carbohydrazide derivatives as anticancer agents is a highly active area of research. nih.govresearchgate.net These compounds have been shown to inhibit the growth of various cancer cell lines through multiple mechanisms of action. rsc.orgnih.gov The thiophene core is present in several commercially available anticancer drugs. rsc.org

Studies have demonstrated the efficacy of these derivatives against a wide range of human tumor cell lines. For example, hydrazones and spiro-indolin-oxadiazole derivatives derived from thiophene-2-carbohydrazide were found to be potent against breast adenocarcinoma (MCF-7) and colon cancer (HCT-116) cell lines. nih.gov In another study, a series of thiophenyl hydrazone derivatives was investigated as tubulin polymerization inhibitors, with one compound showing significant cytotoxicity against the HT-29 colon cancer cell line with an IC₅₀ value of 2.61 µM. tandfonline.com Research into thiophene carboxamide derivatives identified compounds with substantial antiproliferative effects against the Hep3B liver cancer cell line, with IC₅₀ values as low as 5.46 µM. mdpi.com

The following table presents a selection of research findings on the anticancer activity of these compounds.

| Derivative Class | Cancer Cell Line(s) | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| Thiophenyl hydrazone derivatives | HT-29 (Colon) | 2.61 ± 0.34 µM | tandfonline.com |

| Diarylthiophene-2-carbohydrazide derivatives | PaCa-2 (Pancreatic) | 4.86 µM for the most active compound. | mdpi.com |

| Phenyl-thiophene-carboxamide derivatives | Hep3B (Liver) | 5.46 µM for the most active compound. | mdpi.com |

| Thiophene-2, 5-dicarbohydrazide derivatives | MCF-7 (Breast) | Showed highest inhibitory effects among tested compounds. | researchgate.net |

| Thiophene-based oxadiazole, triazole, and thiazolidinone derivatives | MCF-7 (Breast), HCT-116 (Colon) | Hydrazone and spiro-indolin-oxadiazole derivatives were the most potent. | rsc.orgnih.gov |

Research into Other Potential Biological Activities (e.g., anti-inflammatory, antioxidant)

Beyond antimicrobial and anticancer effects, thiophene-carbohydrazide derivatives are being explored for other important biological activities, particularly anti-inflammatory and antioxidant properties. nih.govnih.gov Chronic inflammatory diseases represent a major therapeutic challenge, and novel anti-inflammatory agents are needed. nih.gov

Thiophene-based compounds, including commercial drugs like Tinoridine and Tiaprofenic acid, are known for their anti-inflammatory effects, often exerted through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.gov A study on diarylthiophene-2-carbohydrazide derivatives screened them for COX-2 and 5-LOX inhibition, identifying several compounds with influential activity against 5-LOX, with IC₅₀ values as low as 2.60 µM. mdpi.com

In the context of antioxidant activity, certain thiourea (B124793) derivatives have demonstrated significant potential. mdpi.com One study found that specific derivatives exhibited good radical scavenging activity in a DPPH assay, highlighting their ability to neutralize harmful free radicals. mdpi.com These findings suggest that the thiophene-carbohydrazide scaffold can be modified to develop agents that address conditions involving inflammation and oxidative stress. nih.gov

Molecular Docking Studies for Elucidating Binding Interactions with Biomolecular Targets

Molecular docking is a computational technique used to predict how a molecule binds to a specific biological target, providing critical insights into its mechanism of action. researchgate.net This method is widely used in the study of thiophene-carbohydrazide derivatives to understand their interactions with proteins and enzymes at the molecular level. nih.govtandfonline.com

These in silico studies help rationalize observed biological activities and guide the design of more potent and selective inhibitors. For example:

Anticancer Targets: Docking studies have simulated the binding of thiophene derivatives to various cancer-related proteins. Thiophenyl hydrazones have been docked into the colchicine (B1669291) binding site of tubulin, explaining their ability to inhibit tubulin polymerization. tandfonline.com Other studies have explored the binding of thiophene-carbohydrazide analogues to Folate Receptor α (FRα) and cyclin-dependent kinase 2 (CDK2), both important targets in cancer therapy. bepls.comjuniperpublishers.com

Antimicrobial Targets: To understand antimicrobial mechanisms, derivatives have been docked into essential bacterial enzymes like D-alanine ligase, providing a model for their antibacterial action. nih.gov

Anti-inflammatory Targets: The binding modes of thiophene-hydrazones within the active sites of COX-2 and 5-LOX enzymes have been analyzed, revealing key interactions with amino acid residues like TYR355 in COX-2. mdpi.com

The table below summarizes some biomolecular targets that have been investigated using molecular docking with thiophene-based compounds.

| Derivative Class | Biomolecular Target | Therapeutic Area | Key Finding | Reference |

|---|---|---|---|---|

| Thiophene-carbohydrazide analogues | Folate Receptor α (FRα) | Anticancer | Compounds showed strong binding affinity, with scores up to -11 kcal/mol. | bepls.com |

| Thiophenyl hydrazone derivatives | Tubulin (Colchicine binding site) | Anticancer | Established binding pose and interaction with the target site. | tandfonline.com |

| Diarylthiophene-2-carbohydrazide derivatives | COX-2 and 5-LOX | Anti-inflammatory | Identified hydrogen bond formation with key residues like TYR355. | mdpi.com |

| Spiro-indoline-oxadiazole and other derivatives | D-alanine ligase | Antimicrobial | Simulated binding energies of potent compounds with the bacterial enzyme. | nih.gov |

| Novel thiophene derivatives | Cyclin-dependent kinase 2 (CDK2) | Anticancer | Docking results helped understand the binding mode and design highly active analogs. | juniperpublishers.com |

Future Research Directions and Emerging Opportunities for 4 Bromo 5 Ethylthiophene 2 Carbohydrazide

Development of More Sustainable and Atom-Economical Synthetic Methodologies

Key areas for development include:

Metal-Catalyzed Cross-Coupling and Cyclization: The use of catalysts like copper or palladium can facilitate highly regioselective and efficient construction of the substituted thiophene (B33073) ring. bohrium.com These methods often proceed under milder conditions than classical approaches like the Paal-Knorr or Fiesselmann syntheses. nih.gov

Multicomponent Reactions (MCRs): Designing a one-pot synthesis where multiple starting materials react to form the target compound would significantly improve efficiency, reduce waste, and simplify purification processes. nih.gov

Metal-Free Approaches: The use of elemental sulfur with various organic substrates under transition-metal-free conditions is a growing area of interest. nih.govorganic-chemistry.org Adapting these methods could provide a more environmentally benign route to the thiophene core.

Flow Chemistry: Implementing continuous flow processes for the synthesis can enhance safety, improve reaction control, and allow for easier scalability compared to traditional batch methods.

Table 1: Comparison of Synthetic Methodologies for Thiophene Derivatives

| Methodology | Traditional Approach (e.g., Hinsberg Synthesis) | Modern Sustainable Approach |

|---|---|---|

| Principle | Condensation of a 1,4-dicarbonyl compound with a sulfurizing agent (e.g., P4S10). nih.gov | One-pot reaction involving multiple starting materials, often catalyzed. nih.gov |

| Atom Economy | Often low due to the use of stoichiometric, heavy-atom reagents. | High, as most atoms from the reactants are incorporated into the final product. |

| Waste Generation | Significant, including inorganic byproducts. | Minimal, especially in solvent-free or aqueous reaction conditions. nih.gov |

| Reaction Conditions | Often requires high temperatures and harsh acidic or basic conditions. | Can often be performed at lower temperatures and under neutral conditions. researchgate.net |

| Potential for Target Compound | Applicable but may require multiple steps for functionalization. | Ideal for directly assembling the highly substituted target structure. |

Exploration of Novel Derivatization Strategies for Unprecedented Functionality

The structure of 4-Bromo-5-ethylthiophene-2-carbohydrazide offers multiple sites for chemical modification, enabling the creation of diverse libraries of new compounds. Future work should systematically explore these derivatization pathways.

At the Carbohydrazide (B1668358) Moiety: This group is a versatile handle for synthesizing a wide range of other heterocyclic systems (e.g., oxadiazoles, triazoles, pyrazoles) or for forming Schiff bases (N'-benzylidene derivatives) by condensation with various aldehydes and ketones. researchgate.net These transformations can dramatically alter the compound's biological and material properties.

At the Bromine Atom: The bromo substituent is an ideal anchor point for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the introduction of a vast array of aryl, heteroaryl, alkyl, and alkynyl groups at the C4 position, enabling fine-tuning of electronic and steric properties.

On the Thiophene Ring: While the ring is already substituted, further electrophilic substitution reactions (e.g., nitration, sulfonation) could be explored, although the directing effects of the existing groups would need to be carefully considered.

Table 2: Potential Derivatization Strategies and Resulting Functionalities

| Reaction Site | Derivatization Reaction | Reagents/Conditions | Resulting Functionality | Potential Application |

|---|---|---|---|---|

| Carbohydrazide | Schiff Base Formation | Aldehydes/Ketones, acidic catalyst | Hydrazone linkage (-CO-NH-N=CH-R) researchgate.net | Biologically active compounds, ligands |

| Carbohydrazide | Cyclization | Carbon disulfide, base | 1,3,4-Oxadiazole or 1,3,4-thiadiazole (B1197879) ring | Pharmacophores, fluorescent probes |

| Bromo Substituent | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | C-C bond to an aryl group | Organic electronics, medicinal chemistry |

| Bromo Substituent | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | C-C bond to an alkynyl group | Conjugated materials, molecular wires |

Integration of Advanced Computational Modeling for Predictive Research and Material Design

Computational chemistry offers powerful tools to predict the properties of molecules and guide experimental work, thereby saving time and resources. Applying these methods to this compound and its derivatives is a significant opportunity.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate electronic properties such as HOMO/LUMO energy levels, band gaps, and molecular electrostatic potential maps. researchgate.netresearchgate.net These calculations are essential for predicting the suitability of derivatives for applications in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). orientjchem.org

Molecular Docking: For pharmacological applications, in silico molecular docking can predict the binding affinity and mode of interaction of derivatives with specific biological targets like enzymes or receptors. encyclopedia.pub This allows for the rational design of new drug candidates and prioritization of compounds for synthesis and biological screening.

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, it is possible to correlate the structural features of a series of derivatives with their observed biological activity or material properties. nih.gov This can provide insights into the key molecular descriptors that govern performance.

Table 3: Application of Computational Methods

| Computational Method | Predicted Properties | Relevance to Research |

|---|---|---|

| Density Functional Theory (DFT) | HOMO/LUMO energies, electron distribution, reactivity indices, vibrational frequencies. researchgate.netorientjchem.org | Design of organic semiconductors; prediction of reactivity for derivatization. |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, electronic transitions. researchgate.net | Prediction of optical properties for dyes and functional materials. |

| Molecular Docking | Binding affinity, interaction modes with biological targets. encyclopedia.pubresearchgate.net | Identification of potential pharmacological targets; rational drug design. |

| Molecular Dynamics (MD) Simulation | Conformational stability, interaction with solvents or membranes, polymer chain packing. | Understanding dynamic behavior in biological systems or material matrices. |

Design and Synthesis of Multifunctional Materials Incorporating this compound Derivatives

The thiophene ring is a cornerstone of materials science, particularly in the field of organic electronics. orientjchem.org The unique substitution pattern of this compound makes it an attractive building block for advanced functional materials.

Conductive Polymers: The bromo-functionality can be used for electropolymerization or for polycondensation reactions (e.g., via Suzuki polycondensation) to create novel polythiophene derivatives. The ethyl and carbohydrazide-derived side chains can be used to modulate solubility, morphology, and electronic properties of the resulting polymers.

Sensors: The carbohydrazide group can be derivatized to act as a recognition site for specific ions or molecules. Incorporation of this unit into a conjugated polymer backbone could lead to chemosensors where a binding event is transduced into a measurable optical or electrical signal.

Metal-Organic Frameworks (MOFs): Derivatization of the carbohydrazide moiety to include carboxylic acid or other coordinating groups could produce ligands for the synthesis of MOFs. These materials could have applications in gas storage, catalysis, or sensing.

Table 4: Potential Multifunctional Materials and Applications

| Material Type | Synthetic Strategy | Key Feature from Core Molecule | Potential Application |

|---|---|---|---|

| Conjugated Polymer | Suzuki or Stille Polycondensation | Bromo group for polymerization; side chains for processability. | Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs). |

| Chemosensor | Derivatization of hydrazide into a receptor; polymerization. | Hydrazide for molecular recognition. | Selective detection of metal ions or anions. |

| Fluorescent Dyes | Cross-coupling to extend conjugation. | Thiophene core and sites for functionalization. | Bio-imaging, OLEDs. |

| Metal-Organic Frameworks (MOFs) | Conversion to a dicarboxylic acid ligand and reaction with metal ions. | Rigid thiophene backbone. | Gas separation, catalysis. |

Identification of New Pharmacological Targets and Design of Next-Generation Thiophene-Based Pharmacophores in Pre-clinical Research

Thiophene-containing compounds are prevalent in medicinal chemistry, exhibiting a wide spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial effects. encyclopedia.pubnih.govresearchgate.net The carbohydrazide functional group is also a known pharmacophore present in numerous bioactive molecules. researchgate.netnih.gov The combination of these features in this compound makes its derivatives prime candidates for pre-clinical research.

Future research should focus on:

Broad Biological Screening: Synthesizing a library of derivatives via the strategies outlined in section 8.2 and screening them against a wide range of biological targets.

Target-Based Drug Design: Using computational docking (section 8.3) to identify promising protein targets, such as kinases, cyclooxygenases (COX), or topoisomerases, which are often implicated in cancer and inflammation. nih.govnih.gov

Mechanism of Action Studies: For any identified "hit" compounds, detailed studies should be undertaken to elucidate their mechanism of action at the molecular level. This is crucial for optimizing lead compounds and developing next-generation therapeutics.

Structure-Activity Relationship (SAR) Elucidation: Systematically modifying the structure of active compounds and assessing the impact on biological potency to build a comprehensive SAR profile. This knowledge is essential for rational drug design. nih.gov

Table 5: Potential Pharmacological Targets for Thiophene-Based Compounds

| Therapeutic Area | Potential Molecular Target(s) | Rationale for Investigation |

|---|---|---|

| Oncology | Protein Kinases (e.g., EGFR, VEGFR), Topoisomerases, HDAC. nih.gov | Many existing kinase inhibitors contain heterocyclic scaffolds. |

| Inflammation | Cyclooxygenase (COX-1/COX-2), Lipoxygenase (LOX). nih.gov | Thiophene derivatives like Tiaprofenic acid are known NSAIDs. nih.gov |

| Infectious Diseases | Bacterial enzymes (e.g., DNA gyrase), Fungal enzymes. | Thiophenes are present in commercial antimicrobial and antifungal drugs. techscience.com |

| Neurological Disorders | Receptors (e.g., Dopamine, Serotonin), Monoamine Oxidase (MAO). | The antipsychotic drug Olanzapine contains a thiophene ring. nih.gov |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Bromo-5-ethylthiophene-2-carbohydrazide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves bromination of a thiophene precursor followed by hydrazide formation. For example, analogous compounds like 5-acetyl-2-amino-4-methylthiophene-3-carbohydrazide ( ) are synthesized via nucleophilic substitution or condensation reactions. Optimization includes controlling temperature (0–5°C for bromination), stoichiometric ratios (e.g., 1:1.2 molar ratio of hydrazine to carbonyl precursor), and solvent selection (e.g., ethanol or THF). Characterization via TLC and NMR ensures intermediate purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- 1H/13C NMR : Confirm hydrazide (-CONHNH2) and ethyl group signals. For example, the ethyl group appears as a triplet (δ ~1.2–1.4 ppm) and quartet (δ ~2.4–2.6 ppm), while the carbohydrazide NH protons resonate at δ 8.5–10.0 ppm ().

- IR : Stretching frequencies at ~3200–3400 cm⁻¹ (N-H), ~1650 cm⁻¹ (C=O), and ~600–700 cm⁻¹ (C-Br) validate functional groups ( ).

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) confirm molecular weight, while fragmentation patterns identify bromine isotopes (e.g., 79Br/81Br doublet) .

Q. How can purity and stability of this compound be assessed under laboratory storage conditions?

- Methodological Answer : Use HPLC with UV detection (λ ~254 nm) to monitor degradation. Stability studies involve accelerated aging (e.g., 40°C/75% RH for 4 weeks) and comparing pre-/post-storage NMR spectra. For brominated analogs, decomposition via debromination or hydrolysis is common; thus, storage at −20°C in amber vials under inert atmosphere is recommended ( ).

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve structural ambiguities in this compound derivatives?

- Methodological Answer : SCXRD using SHELX software ( ) determines bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding). For example, reports a thiazole derivative’s crystal structure with anisotropic displacement parameters refined via SHELXL. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and Olex2/WinGX for visualization ensures accuracy .

Q. What strategies are effective for designing bioisosteres of this compound to enhance pharmacological activity?

- Methodological Answer : Replace the bromine atom with electron-withdrawing groups (e.g., -CF3) or modify the ethyl group to cyclopropyl for steric effects. and highlight thiophene-carboxamide analogs where bromine substitution impacts receptor binding. Computational docking (e.g., AutoDock Vina) and SAR studies guide rational design .

Q. How can conflicting NMR data from synthetic intermediates be reconciled?

- Methodological Answer : Contradictions often arise from dynamic processes (e.g., rotamerism in hydrazides). Use variable-temperature NMR (VT-NMR) to observe coalescence of split signals. For example, reports broadening of NH signals at elevated temperatures due to hindered rotation. 2D techniques (HSQC, HMBC) resolve overlapping peaks .

Q. What mechanistic insights can be gained from studying the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom facilitates Suzuki-Miyaura couplings. For instance, details palladium-catalyzed coupling of bromothiophenes with aryl boronic acids. Monitor reaction progress via GC-MS and optimize catalyst loading (e.g., 5 mol% Pd(PPh3)4) and base (K2CO3 in dioxane/water) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.